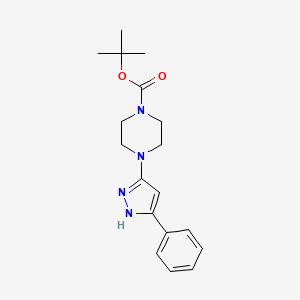

tert-butyl 4-(3-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“tert-butyl 4-(3-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate” is a chemical compound . It is a solid substance and is used as an intermediate in the synthesis of various biologically active compounds .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For example, a new series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine derivatives were designed and synthesized . The synthesis involved the reaction of N-tert.butylpyrazole intermediates with ethylenediamine or propylenediamine via C2 SN Ar .Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-butyl 4-(3-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate” include a molecular weight of 342.44 . It is a solid substance and should be stored in a refrigerator .科学研究应用

Anti-Inflammatory Applications

This compound has been used in the design and synthesis of pyridine derivatives with terminal sulfonamide derivatives . These derivatives have shown significant anti-inflammatory effects, inhibiting NO and PGE2 production and cytokines production (TNF-α, IL-6, IL-1β) in LPS-induced RAW264.7 macrophage cells .

Cytotoxicity Studies

The cytotoxic effect of the final compounds was measured by applying MTT assay in LPS-Induced RAW264.7 macrophage cells . This provides valuable information about the safety and potential side effects of these compounds.

Molecular Docking Studies

Molecular docking studies have been conducted with this compound . These studies help in understanding the interaction of the compound with biological targets, which is crucial for drug design and optimization.

Synthesis of Novel Organic Compounds

Piperazine and its derivatives, including “tert-butyl 4-(3-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate”, serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Dipeptidyl Peptidase 4 Inhibitors

This compound is an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidyl peptidase 4 inhibitors for use as antidiabetic agents .

Microbial Fuel Cells

While not directly related to “tert-butyl 4-(3-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate”, microbial fuel cells (MFCs) have shown immense potential as a one-stop solution for three major sustainability issues confronting the world today—energy security, global warming and wastewater management . The addition of biology/microbiology to the already-complex electrochemistry makes the microbial fuel cell even more complicated to fully understand, especially when microorganisms are involved . It’s possible that future research could explore the role of such compounds in these systems.

安全和危害

The safety information available indicates that “tert-butyl 4-(3-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

未来方向

作用机制

- MAPK14 plays a crucial role in cellular signaling pathways, particularly in the cascades of cellular responses to stress and inflammation .

- Downstream effects include altered cytokine production, cell cycle regulation, and immune responses .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

属性

IUPAC Name |

tert-butyl 4-(5-phenyl-1H-pyrazol-3-yl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O2/c1-18(2,3)24-17(23)22-11-9-21(10-12-22)16-13-15(19-20-16)14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVCLVKFBOAFZEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NNC(=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 4-(3-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(4-tert-Butoxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid](/img/structure/B7933756.png)

![[(4-tert-Butoxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid](/img/structure/B7933761.png)

![[(2-tert-Butoxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid](/img/structure/B7933767.png)

![[(4-tert-Butoxycarbonylamino-cyclohexyl)-isopropyl-amino]-acetic acid](/img/structure/B7933771.png)

![{2-[(2-Chloro-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester](/img/structure/B7933796.png)

![{4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester](/img/structure/B7933806.png)

![{2-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester](/img/structure/B7933811.png)

![1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B7933834.png)

![{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B7933850.png)

![4-(2-(5-methyl-1H-benzo[d]imidazol-2-yl)ethyl)aniline dihydrochloride](/img/structure/B7933865.png)